3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Targeted Protein Degradation Molecular Glue CRBN E3 Ligase

3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as Desamino lenalidomide-6-OH , is a synthetic, heterocyclic organic compound (CAS: 1416990-09-4) that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand. It serves as a crucial building block for proteolysis-targeting chimeras (PROTACs), where it is linked to a target-protein ligand to induce targeted protein degradation.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
Cat. No. B8134447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)O
InChIInChI=1S/C13H12N2O4/c16-8-2-1-7-6-15(13(19)9(7)5-8)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18)
InChIKeyVOTVGZSDHZUGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Core Scaffold for Cereblon (CRBN) Ligands and PROTACs


3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as Desamino lenalidomide-6-OH , is a synthetic, heterocyclic organic compound (CAS: 1416990-09-4) that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand . It serves as a crucial building block for proteolysis-targeting chimeras (PROTACs), where it is linked to a target-protein ligand to induce targeted protein degradation . This compound shares the core isoindolinone-piperidinedione scaffold with established immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide but lacks the 4-amino substituent, providing a unique starting point for synthetic elaboration.

Why In-Class Substitution of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is Structurally and Functionally Risky


The precise position of the hydroxyl group on the isoindolinone ring is a critical determinant of both neosubstrate selectivity and the compound's utility in synthetic chemistry. Research demonstrates that 6-position modifications on the lenalidomide scaffold, which includes the 6-hydroxy group of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, are essential for controlling the degradation profile of key transcription factors such as IKZF1, IKZF3, and CK1α [1]. This contrasts with other positional isomers (e.g., 4- or 5-hydroxy) or unmodified IMiDs, which exhibit distinct degradation profiles and therefore cannot be interchanged without compromising experimental outcomes [1]. Furthermore, the 6-hydroxy group provides a unique synthetic handle for linker conjugation in PROTAC development, a functionality absent in many closely related analogs.

Quantitative Evidence Guide: How 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione Differentiates from Analogs


Distinct Neosubstrate Degradation Profile of 6-Hydroxy Lenalidomide Derivatives

While direct quantitative data for the desamino 6-hydroxy compound is sparse, class-level inference from the highly related 6-fluoro-lenalidomide demonstrates the pivotal role of the 6-position in directing neosubstrate selectivity. In HEK293T cells, 6-fluoro-lenalidomide (6-F-Le) achieved significantly different maximal degradation (Dmax) and half-maximal degradation concentration (DC50) values compared to the parent lenalidomide. Specifically, 6-F-Le induced a 94% maximal degradation of IKZF1 (DC50: 0.22 µM), a 62% degradation of CK1α (DC50: 1.35 µM), and only a 41% degradation of SALL4 (DC50: 0.35 µM), while exhibiting negligible activity against PLZF [1]. This differential profile underscores that the 6-position, including the hydroxy substituent in 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a key structural feature for achieving a specific degradation fingerprint, making it a non-interchangeable chemical tool for probing CRBN-mediated protein degradation.

Targeted Protein Degradation Molecular Glue CRBN E3 Ligase

Functional Categorization as a Validated E3 Ligase Ligand for PROTAC Synthesis

3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is explicitly validated and marketed as an E3 ubiquitin ligase cereblon (CRBN) ligand for the recruitment of the CRBN protein . This functional annotation distinguishes it from other piperidine-2,6-dione derivatives that may have unknown or different biological activities. The compound's primary application is as a building block to form PROTACs, where it is linked to a target protein ligand via a linker . This contrasts with parent IMiD drugs like lenalidomide, which function as molecular glues and are not readily amenable to conjugation for PROTAC development due to the lack of a suitable attachment point.

PROTAC CRBN Recruitment Chemical Biology

Synthetic Tractability: A Defined Hydroxy Handle for Linker Conjugation

The presence of a free 6-hydroxy group on the isoindolinone ring provides a distinct synthetic advantage over other unsubstituted or amino-substituted analogs. This hydroxyl moiety serves as a well-defined, nucleophilic attachment point for linking to various PROTAC linkers (e.g., through ester, ether, or carbamate bonds) without the need for additional deprotection or functionalization steps that are often required for the amino group of lenalidomide. This is supported by the compound's explicit description: 'Desamino lenalidomide-6-OH can be linked to a target protein ligand via a linker to form a PROTAC' . This contrasts with lenalidomide, which, while used to generate PROTACs, typically requires linker attachment via its aniline nitrogen, a process that can be chemically challenging and may alter the molecule's binding conformation.

PROTAC Linker Chemistry Medicinal Chemistry Synthetic Methodology

Defined Purity and Availability for Reproducible Research

For research use, the compound is available with a defined purity specification of 98% from reputable commercial vendors . This level of quality control is essential for generating reproducible data in biological assays, as even minor impurities can confound results in sensitive cell-based degradation experiments. While the purity of in-house synthesized analogs can vary greatly, this commercially available standard provides a reliable and consistent starting point for experiments, reducing inter-batch variability.

Research Reagent Quality Control Assay Reproducibility

Optimal Application Scenarios for 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione


Synthesis of CRBN-Recruiting PROTACs with a Pendant Hydroxy Handle

This compound is optimally utilized as the E3 ligase-binding warhead in PROTAC design, where the 6-hydroxy group provides a direct conjugation point for linkers via ester, ether, or carbamate bonds. Its use streamlines PROTAC synthesis compared to using lenalidomide, which requires manipulation of the aniline nitrogen . This is particularly relevant for medicinal chemistry campaigns aiming to efficiently explore structure-activity relationships around the linker attachment site.

Neosubstrate Selectivity Profiling in CRBN Biology Research

As a 6-position-modified lenalidomide analog, this compound is a valuable chemical probe for studying the structure-function relationship of the CRBN E3 ligase. Comparative studies using this compound and other positional isomers can dissect the precise molecular determinants governing the recruitment and degradation of specific neosubstrates like IKZF1, CK1α, and SALL4 [1]. This application is critical for basic research aiming to understand the molecular pharmacology of IMiDs and develop more selective next-generation protein degraders.

Generation of Metabolically Stable Molecular Glue Leads

The compound serves as a precursor to novel molecular glues. The 6-hydroxy substitution can be a key differentiator in medicinal chemistry optimization, as studies show 6-position modifications can significantly alter and improve the selectivity profile of the degradation of key targets like IKZF1 and CK1α [1]. Starting with this scaffold allows for the exploration of this critical chemical space to potentially discover leads with improved efficacy and reduced teratogenicity compared to unmodified lenalidomide [1].

Use as a High-Purity Standard for Analytical Method Development

Given its defined 98% purity and commercial availability, this compound can serve as a reliable analytical reference standard for developing and validating HPLC, LC-MS, or NMR methods used to characterize novel CRBN ligands, PROTACs, or related metabolites . This ensures the development of robust, quantitative assays for quality control and pharmacokinetic studies in both academic and industrial settings.

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